molecular formula C14H15N3O3S B4578458 METHYL 3-({[(4,6-DIMETHYL-2-PYRIDYL)AMINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE

METHYL 3-({[(4,6-DIMETHYL-2-PYRIDYL)AMINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE

Cat. No.: B4578458
M. Wt: 305.35 g/mol
InChI Key: JPKIQSYIBUMNSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 3-({[(4,6-DIMETHYL-2-PYRIDYL)AMINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes a pyridyl group, a thiophene ring, and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-({[(4,6-DIMETHYL-2-PYRIDYL)AMINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common method includes the formation of the thiophene ring followed by the introduction of the pyridyl group through a series of coupling reactions. The final step often involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-({[(4,6-DIMETHYL-2-PYRIDYL)AMINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative.

Scientific Research Applications

METHYL 3-({[(4,6-DIMETHYL-2-PYRIDYL)AMINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of METHYL 3-({[(4,6-DIMETHYL-2-PYRIDYL)AMINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 3-({[(4-METHYL-2-PYRIDYL)AMINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE
  • METHYL 3-({[(4,6-DIMETHYL-3-PYRIDYL)AMINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE

Uniqueness

METHYL 3-({[(4,6-DIMETHYL-2-PYRIDYL)AMINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE is unique due to the specific positioning of the dimethyl groups on the pyridyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to different interactions with molecular targets compared to similar compounds.

Properties

IUPAC Name

methyl 3-[(4,6-dimethylpyridin-2-yl)carbamoylamino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c1-8-6-9(2)15-11(7-8)17-14(19)16-10-4-5-21-12(10)13(18)20-3/h4-7H,1-3H3,(H2,15,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPKIQSYIBUMNSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)NC(=O)NC2=C(SC=C2)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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METHYL 3-({[(4,6-DIMETHYL-2-PYRIDYL)AMINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE
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METHYL 3-({[(4,6-DIMETHYL-2-PYRIDYL)AMINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE
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METHYL 3-({[(4,6-DIMETHYL-2-PYRIDYL)AMINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE
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METHYL 3-({[(4,6-DIMETHYL-2-PYRIDYL)AMINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE

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